Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of reagents such as ethyl acetate, chlorophenylamine, and fluorophenylamine under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and maintaining the quality of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of chlorophenyl and fluorophenyl groups, such as:
- ETHYL 2-[(2-CHLOROPHENYL)AMINO]PROPANOATE
- ETHYL 2-[(2-FLUOROPHENYL)AMINO]PROPANOATE
- ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]PROPANOATE
Uniqueness
What sets ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE apart is its trifluoromethyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H15ClF4N2O3 |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-fluoroanilino)propanoate |
InChI |
InChI=1S/C18H15ClF4N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-10-6-5-9-13(14)20)25-15(26)11-7-3-4-8-12(11)19/h3-10,24H,2H2,1H3,(H,25,26) |
InChI Key |
USLBJFJBUNOGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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